Vitamin K2(5)-D7
CAS No.:
Cat. No.: VC0210070
Molecular Formula: C₁₆H₉D₇O₂
Molecular Weight: 247.34
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₆H₉D₇O₂ |
|---|---|
| Molecular Weight | 247.34 |
Introduction
Chemical Structure and Properties
Molecular Structure
Vitamin K2(5)-D7 features the characteristic structure of menaquinones with a naphthoquinone ring system and an isoprenoid side chain. The compound's uniqueness lies in the incorporation of seven deuterium atoms strategically positioned within the molecular structure. The chemical formula is C₁₆H₉D₇O₂, indicating the replacement of seven hydrogen atoms with deuterium .
The basic structure consists of a 2-methyl-1,4-naphthoquinone ring with a 3-methyl-2-butenyl side chain at the 3-position. In the deuterated version, hydrogen atoms are replaced with deuterium in specific positions, maintaining the same chemical bonding pattern but altering the isotopic composition.
Synthesis and Production Methods
General Synthesis Approaches
The synthesis of Vitamin K2(5)-D7 typically involves either direct deuteration of the non-deuterated compound or incorporation of deuterated precursors during the synthesis process. While the search results don't provide specific synthesis protocols for Vitamin K2(5)-D7, similar deuterated vitamin K compounds are produced through:
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Chemical synthesis with deuterated reagents
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Microbial fermentation followed by deuterium exchange reactions
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Enzymatic conversions using deuterated substrates
Drawing from information about similar deuterated compounds, production often employs microbial fermentation using bacteria capable of producing menaquinones, followed by deuterium exchange reactions to obtain the deuterated form.
Biological Functions and Applications
General Functions of Vitamin K2 Compounds
While the specific functions of Vitamin K2(5)-D7 are primarily related to its use as a research tool, the non-deuterated Vitamin K2(5) is known to have several biological functions:
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Acts as a reducing agent in biological systems
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Functions as an electron carrier in the electron transport chain of many bacteria
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May contribute to cardiovascular health, with intake associated with reduced risk of coronary heart disease
These functions provide context for understanding the potential applications of the deuterated analog, though the deuterated form itself is used mainly as a tracer compound rather than for direct biological activity.
Research Applications of Vitamin K2(5)-D7
The primary applications of Vitamin K2(5)-D7 include:
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Serving as a labeled analog for studying the pharmacokinetics of Vitamin K2(5)
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Functioning as an internal standard in analytical methods for vitamin K quantification
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Tracing metabolic pathways of vitamin K in biological systems
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Supporting structure-activity relationship studies of vitamin K compounds
The stable isotope labeling makes it ideal for mass spectrometry-based analysis without introducing radioactivity or altering the chemical behavior significantly.
Research Applications of Deuterated Vitamin K2
Advantages of Deuterated Compounds in Research
Deuterated compounds like Vitamin K2(5)-D7 offer several advantages in research settings:
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They provide distinct mass spectral signatures that can be easily distinguished from natural compounds
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They typically exhibit similar chemical behavior to non-deuterated compounds
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They allow for precise tracking in complex biological matrices
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They can serve as internal standards for quantitative analysis
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They may have altered metabolism rates due to the kinetic isotope effect, which can be useful in stability studies
These properties make deuterated vitamin K compounds valuable tools in nutritional, pharmaceutical, and biochemical research.
Specific Research Applications
Although the search results don't provide specific studies using Vitamin K2(5)-D7, they reference several studies that may have utilized this or similar compounds:
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Biodegradation studies (Fu et al., 2009)
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Nutritional research on coronary heart disease (Gelejinse et al., 2004)
The use of deuterated vitamin K compounds enables researchers to track the fate of vitamin K in complex systems, distinguish between exogenous and endogenous sources, and accurately quantify vitamin K metabolites.
Comparison with Other Vitamin K Forms
Relationship to Other Menaquinones
Vitamin K2(5)-D7 is structurally related to other menaquinones but differs in its deuterium content and side chain length. The following table compares key features of Vitamin K2(5)-D7 with other vitamin K compounds:
| Compound | Side Chain Length | Deuteration | Primary Sources | Key Applications |
|---|---|---|---|---|
| Vitamin K2(5)-D7 | Short (1 isoprenoid unit) | 7 deuterium atoms | Synthetic | Research tracer, analytical standard |
| Vitamin K1 (Phylloquinone) | Phytyl side chain | None | Green vegetables | Blood coagulation |
| MK-4 (Menaquinone-4) | 4 isoprenoid units | None | Animal products, conversion from K1 | Bone and cardiovascular health |
| MK-7 (Menaquinone-7) | 7 isoprenoid units | None | Fermented foods (natto) | Long-acting vitamin K activity |
| MK-7-D7 | 7 isoprenoid units | 7 deuterium atoms | Synthetic | Research tracer |
This comparison highlights the specialized nature of Vitamin K2(5)-D7 among vitamin K compounds, with its primary value being in research applications rather than nutritional supplementation.
Relative Biological Activity
Current Research and Future Directions
Emerging Research Areas
Current research involving deuterated vitamin K compounds like Vitamin K2(5)-D7 focuses on several promising areas:
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Advanced metabolomic studies of vitamin K pathways
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Precision nutrition research examining individual variations in vitamin K metabolism
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Development of more sensitive analytical methods for vitamin K quantification
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Investigation of vitamin K's role beyond coagulation, including bone and cardiovascular health
The stable isotope labeling provides researchers with powerful tools to address questions that would be difficult to study using conventional methods.
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